molecular formula C12H15NO5S B1607054 Methyl 2-(morpholinosulfonyl)benzoate CAS No. 502182-56-1

Methyl 2-(morpholinosulfonyl)benzoate

Cat. No.: B1607054
CAS No.: 502182-56-1
M. Wt: 285.32 g/mol
InChI Key: FJLVVZZMDOHEEM-UHFFFAOYSA-N
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Description

Methyl 2-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H15NO5S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the sulfonamide group is substituted with a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholinosulfonyl)benzoate typically involves the reaction of 2-sulfobenzoic acid with morpholine in the presence of a dehydrating agent, followed by esterification with methanol. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of deep eutectic solvents (DESs) as both extractants and catalysts has been proposed to overcome challenges such as equipment corrosion and by-product generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(morpholinosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(morpholinosulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(morpholinosulfonyl)benzoate is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLVVZZMDOHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321262
Record name METHYL 2-(MORPHOLINOSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502182-56-1
Record name METHYL 2-(MORPHOLINOSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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